molecular formula C18H20O5 B12428255 (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate

(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate

Cat. No.: B12428255
M. Wt: 316.3 g/mol
InChI Key: IMZVJDUASUPZQK-KRWDZBQOSA-N
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Description

The compound (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate is a complex organic molecule characterized by its unique structure, which includes a furan ring, a dihydroxyphenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the dihydroxyphenyl group: This step involves the coupling of the furan ring with a dihydroxybenzene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the acetate ester: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using reducing agents like lithium aluminum hydride.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its dihydroxyphenyl group can also be used to investigate redox reactions in biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its unique structural features. It can be explored for its antioxidant properties, as well as its potential to interact with various biological targets.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, while the acetate ester can be hydrolyzed by esterases to release the active compound. The furan ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl propionate
  • (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl butyrate
  • (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl benzoate

Uniqueness

The uniqueness of (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

[(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate

InChI

InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3/t17-/m0/s1

InChI Key

IMZVJDUASUPZQK-KRWDZBQOSA-N

Isomeric SMILES

CC(=CC[C@@H](C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C

Canonical SMILES

CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C

Origin of Product

United States

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